N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 852372-75-9
VCID: VC5370070
InChI: InChI=1S/C20H14N6OS2/c27-17(22-20-21-14-8-4-5-9-15(14)29-20)12-28-18-11-10-16-23-24-19(26(16)25-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,22,27)
SMILES: C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Molecular Formula: C20H14N6OS2
Molecular Weight: 418.49

N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

CAS No.: 852372-75-9

Cat. No.: VC5370070

Molecular Formula: C20H14N6OS2

Molecular Weight: 418.49

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide - 852372-75-9

Specification

CAS No. 852372-75-9
Molecular Formula C20H14N6OS2
Molecular Weight 418.49
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C20H14N6OS2/c27-17(22-20-21-14-8-4-5-9-15(14)29-20)12-28-18-11-10-16-23-24-19(26(16)25-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,22,27)
Standard InChI Key UHCYIFHFEHIVFV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4

Introduction

Structural and Molecular Characteristics

Core Structural Components

The compound integrates three distinct heterocyclic systems:

  • Benzothiazole moiety: A bicyclic structure comprising a benzene ring fused to a thiazole ring, known for its planar geometry and role in π-π stacking interactions.

  • Triazolo[4,3-b]pyridazine: A tricyclic system featuring a pyridazine ring fused with a 1,2,4-triazole, contributing to electron-deficient characteristics and hydrogen-bonding capabilities.

  • Thioacetamide linker: A sulfur-containing bridge that enhances solubility and facilitates nucleophilic substitution reactions.

Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₄N₆OS₂
Molecular Weight418.49 g/mol
IUPAC NameN-(1,3-benzothiazol-2-yl)-2-[(3-phenyl- triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
SMILESC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4
Topological Polar Surface Area142 Ų

The presence of multiple nitrogen and sulfur atoms confers high polarity, while the phenyl group at the triazolo position enhances lipophilicity, potentially improving blood-brain barrier permeability.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of the triazolopyridazine core: Cyclocondensation of 3-amino-1,2,4-triazole with substituted pyridazine derivatives under acidic conditions .

  • Introduction of the thioacetamide linker: Nucleophilic substitution between 6-mercapto-triazolopyridazine and chloroacetamide intermediates.

  • Benzothiazole coupling: Amidation reactions linking the thioacetamide to 2-aminobenzothiazole.

Key challenges include controlling regioselectivity during triazole formation and minimizing sulfur oxidation during purification .

Analytical Confirmation

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, triazole-CH), 7.98–7.67 (m, aromatic protons), 4.12 (s, 2H, SCH₂).

  • Mass Spectrometry: ESI-MS m/z 419.5 [M+H]⁺.

  • HPLC Purity: >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells revealed an IC₅₀ of 12.3 μM, comparable to doxorubicin (IC₅₀ = 9.8 μM). Mechanistic studies suggest:

  • Topoisomerase II inhibition: DNA intercalation via planar triazolopyridazine .

  • Reactive oxygen species (ROS) generation: Mediated by sulfur-centered radicals from the thioacetamide group.

Anti-Inflammatory Effects

The compound reduced TNF-α production in RAW 264.7 macrophages by 68% at 10 μM, likely through NF-κB pathway suppression .

Comparative Analysis with Analogues

CompoundStructural VariationBiological ActivitySource
N-(4-Fluorophenyl analogueFluorine substitution at phenylEnhanced CYP450 inhibition (IC₅₀ = 0.8 μM)
N-Benzyl derivativeBenzyl group replaces benzo[d]thiazoleReduced antibacterial potency (MIC = 32 μg/mL)
6-Isopropyl tetrahydrothieno analogueSaturated ring systemImproved solubility (LogP = 1.2)

The parent compound balances lipophilicity (LogP = 2.4) and polar surface area (142 Ų), optimizing membrane permeability and target engagement.

Applications in Drug Development

Lead Optimization

  • SAR Studies: Methylation at the pyridazine N-2 position increased metabolic stability (t₁/₂ = 4.7 h in human microsomes).

  • Prodrug Design: Esterification of the acetamide improved oral bioavailability (F = 67% in rats).

Targeted Therapies

  • Kinase Inhibition: Docking studies indicate strong binding to EGFR (ΔG = -9.8 kcal/mol) .

  • Antiviral Potential: Preliminary data show 45% inhibition of SARS-CoV-2 3CL protease at 50 μM .

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